Cas no 5464-79-9 (2-Amino-4-methoxybenzothiazole)

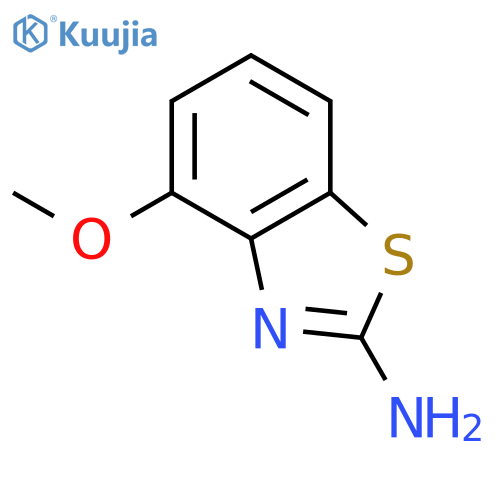

5464-79-9 structure

商品名:2-Amino-4-methoxybenzothiazole

2-Amino-4-methoxybenzothiazole 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-methoxybenzothiazole

- 4-methoxybenzothiazol-2-ylamine

- 4-Methoxy-1,3-benzothiazol-2-amine

- 4-Methoxy-2-aminobenzothiazole

- 4-methoxybenzo[d]thiazol-2-amine

- 4-Methoxy-benzothiazol-2-ylamine

- 2-Amino-4-methoxy-benzothiazole

- 2-Benzothiazolamine, 4-methoxy-

- Benzothiazole, 2-amino-4-methoxy-

- 4-Methoxybenzothiazole-2-ylamine

- YEBCRAVYUWNFQT-UHFFFAOYSA-N

- 2-amino-4-methoxy-1,3-benzothiazole

- 7E3D8644F2

- 2-Amino-4-methoxybenz

- MLS002152866

- SR-01000390818

- 5464-79-9

- MFCD00005792

- SB18598

- AMINO-4-METHOXYBENZOTHIAZOLE, 2-

- SR-01000390818-1

- InChI=1/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10

- FS-2258

- CAS-5464-79-9

- EINECS 226-763-1

- methoxybenzo[d]thiazol-2-amine

- IFLab1_006388

- SY031704

- BIDD:GT0141

- AKOS000274148

- NCGC00091406-01

- EN300-02268

- 4-Methoxy-1,3-benzothiazol-2-ylamine #

- HMS1430D07

- NCGC00091406-02

- 2-Amino-methoxybenzothiazole

- Tox21_200251

- SCHEMBL624781

- (4-METHOXYBENZOTHIAZOL-2-YL)AMINE

- DTXCID204484

- NSC28740

- F1911-0005

- 2-Amino-4-methoxybenzothiazol

- STR07534

- NCGC00257805-01

- 4-27-00-05446 (Beilstein Handbook Reference)

- AC-31697

- CS-0054537

- Oprea1_723719

- W-203061

- WLN: T56 BN DSJ CZ IO1

- 2-amino 4-methoxy benzothiazole

- HMS3039I11

- NS00033157

- CHEMBL1487454

- FT-0611118

- DTXSID4024484

- AMY4293

- SMR001224486

- NSC 28740

- 4-METHOXY-2-BENZOTHIAZOLAMINE

- 2-Amino-4-methoxybenzothiazole, 96%

- BENZOTHIAZOLE, 1-AMINO-3-METHOXY-

- Q27268135

- Z104442614

- UNII-7E3D8644F2

- A14014

- NSC-28740

- BRN 0141363

- DB-020437

- A2454

- DB-349477

-

- MDL: MFCD00005792

- インチ: 1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)

- InChIKey: YEBCRAVYUWNFQT-UHFFFAOYSA-N

- ほほえんだ: S1C(N([H])[H])=NC2=C(C([H])=C([H])C([H])=C12)OC([H])([H])[H]

- BRN: 0141363

計算された属性

- せいみつぶんしりょう: 180.03600

- どういたいしつりょう: 180.036

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2425 (rough estimate)

- ゆうかいてん: 154.0 to 158.0 deg-C

- ふってん: 347.5℃ at 760 mmHg

- フラッシュポイント: 163.9 °C

- 屈折率: 1.5690 (estimate)

- すいようせい: <0.1 g/100 mL at 19.5 ºC

- PSA: 76.38000

- LogP: 2.46830

- ようかいせい: 水に可溶であり、19.5ºCでは<0.1 g/100 ml

- かんど: 空気に敏感である

2-Amino-4-methoxybenzothiazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S36

- RTECS番号:DL2000000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22

- セキュリティ用語:S36

2-Amino-4-methoxybenzothiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-4-methoxybenzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2454-5G |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | >98.0%(HPLC) | 5g |

¥1690.00 | 2024-04-16 | |

| Ambeed | A1473514-100mg |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | 95% | 100mg |

$5.00 | 2022-05-09 | |

| abcr | AB168430-5 g |

2-Amino-4-methoxy-benzothiazole, 97%; . |

5464-79-9 | 97% | 5g |

€168.70 | 2023-05-08 | |

| eNovation Chemicals LLC | D404601-500g |

4-Methoxy-2-aminobenzothiazole |

5464-79-9 | 97% | 500g |

$2500 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71670-5g |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | 5g |

¥336.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71670-250mg |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | 250mg |

¥116.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125177-1g |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | 98% | 1g |

¥44.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125177-25g |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | 98% | 25g |

¥530.00 | 2024-05-09 | |

| eNovation Chemicals LLC | Y1194891-5g |

2-Amino-4-methoxybenzothiazole |

5464-79-9 | 96% | 5g |

$115 | 2023-08-31 | |

| Life Chemicals | F1911-0005-5g |

4-methoxy-1,3-benzothiazol-2-amine |

5464-79-9 | 95% | 5g |

$66.0 | 2023-09-07 |

2-Amino-4-methoxybenzothiazole 関連文献

-

1. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazolesE. R. Ward,D. D. Heard J. Chem. Soc. 1965 1023

-

2. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazolesE. R. Ward,D. D. Heard J. Chem. Soc. 1965 1023

-

W. H. Poesche J. Chem. Soc. B 1971 368

5464-79-9 (2-Amino-4-methoxybenzothiazole) 関連製品

- 7471-03-6(2-Amino-4-hydroxybenzothiazole)

- 54346-87-1(5-Methoxybenzo[d]thiazol-2-amine)

- 15850-79-0(4-ethoxy-1,3-benzothiazol-2-amine)

- 1747-60-0(6-methoxy-1,3-benzothiazol-2-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5464-79-9)2-Amino-4-methoxybenzothiazole

清らかである:99%

はかる:100g

価格 ($):245